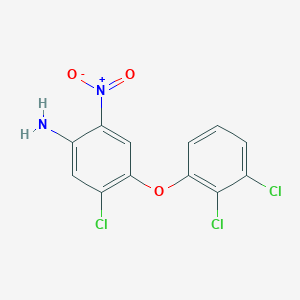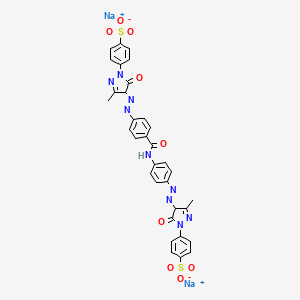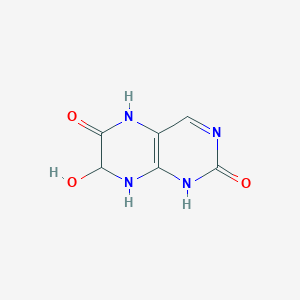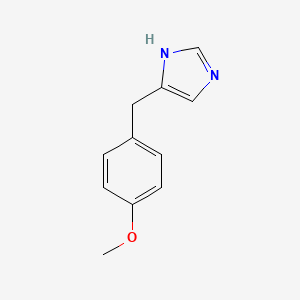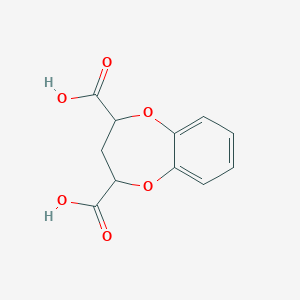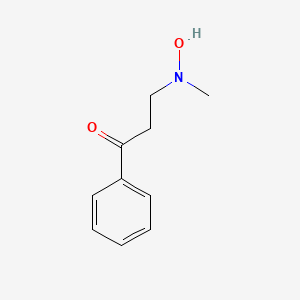![molecular formula C6H6N2O3S B13804878 3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-,(8aR)-(9CI)](/img/structure/B13804878.png)
3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-,(8aR)-(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-,(8aR)-(9CI) is a heterocyclic compound with a unique structure that incorporates both thiazole and pyrazine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-,(8aR)-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazonoyl halides with thioamides in the presence of a base such as triethylamine in ethanol . This reaction yields the desired thiazolo-pyrazine compound with good efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and automated systems can further streamline the production process.
化学反应分析
Types of Reactions
3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-,(8aR)-(9CI) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the thiazole or pyrazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
科学研究应用
3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-,(8aR)-(9CI) has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-,(8aR)-(9CI) involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and the biological system being studied .
相似化合物的比较
Similar Compounds
3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,6-ethyltetrahydro-7-methyl-: A similar compound with additional ethyl and methyl groups.
Pyrazolo[3,4-d]thiazoles: Compounds with a similar fused ring structure but different substituents.
Uniqueness
3H-Thiazolo[3,4-a]pyrazine-3,5,8-trione,tetrahydro-,(8aR)-(9CI) is unique due to its specific ring fusion and the presence of both thiazole and pyrazine rings. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
属性
分子式 |
C6H6N2O3S |
|---|---|
分子量 |
186.19 g/mol |
IUPAC 名称 |
(8aR)-1,6,7,8a-tetrahydro-[1,3]thiazolo[3,4-a]pyrazine-3,5,8-trione |
InChI |
InChI=1S/C6H6N2O3S/c9-4-1-7-5(10)3-2-12-6(11)8(3)4/h3H,1-2H2,(H,7,10)/t3-/m0/s1 |
InChI 键 |
YSHDADHSNCFJPS-VKHMYHEASA-N |
手性 SMILES |
C1[C@H]2C(=O)NCC(=O)N2C(=O)S1 |
规范 SMILES |
C1C2C(=O)NCC(=O)N2C(=O)S1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,2R,4S,8R,9S,11S,12R,13R,19R)-11,19-dihydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B13804799.png)
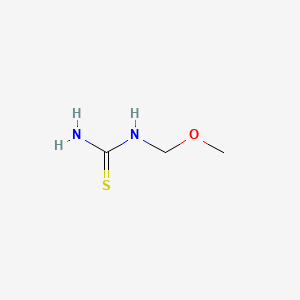

![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-1-cyclohexen-1-YL)ethenyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B13804818.png)
![Benzonitrile,4-[2-(trans-4-propylcyclohexyl)ethyl]-](/img/structure/B13804829.png)

